3,4-Bis(2-chloroethoxy)benzaldehyde

Description

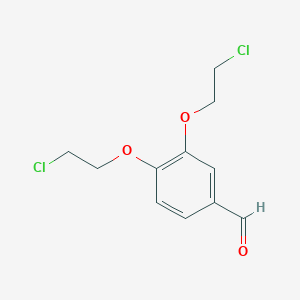

3,4-Bis(2-chloroethoxy)benzaldehyde is a synthetic aromatic aldehyde featuring two 2-chloroethoxy substituents at the 3- and 4-positions of the benzaldehyde ring. This compound is of interest in organic synthesis due to its reactive aldehyde group and halogenated side chains, which enable diverse chemical modifications. However, its synthesis is notably challenging. Alkylation of 3,4-dihydroxybenzaldehyde with 2-chloroethyl bromide (ClCH2CH2Br) fails to yield the desired product, instead producing the cyclized compound 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde in up to 55% yield under various conditions . This synthetic limitation distinguishes it from analogs with non-halogenated or bulkier substituents.

Properties

Molecular Formula |

C11H12Cl2O3 |

|---|---|

Molecular Weight |

263.11 g/mol |

IUPAC Name |

3,4-bis(2-chloroethoxy)benzaldehyde |

InChI |

InChI=1S/C11H12Cl2O3/c12-3-5-15-10-2-1-9(8-14)7-11(10)16-6-4-13/h1-2,7-8H,3-6H2 |

InChI Key |

XUBTZPMMFZMQRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OCCCl)OCCCl |

Origin of Product |

United States |

Preparation Methods

Stepwise Protection-Deprotection

-

Step 1 : Protect one hydroxyl group using a temporary protecting group (e.g., tert-butyldimethylsilyl).

-

Step 2 : Alkylate the free hydroxyl with 2-chloroethyl bromide.

-

Step 3 : Deprotect and repeat alkylation.

-

Challenge : Protecting group compatibility with chloroethyl chains remains untested.

Electrophilic Formylation Post-Alkylation

-

Step 1 : Synthesize 3,4-bis(2-chloroethoxy)benzene via alkylation of 1,2-dihydroxybenzene.

-

Step 2 : Introduce the aldehyde group via Vilsmeier-Haack formylation.

-

Example : 2,4-Dihydroxybenzaldehyde is synthesized via Vilsmeier formylation of resorcinol in 69–70% yield.

-

Risk : Over-oxidation or poor regioselectivity may occur.

Reductive Amination Pathways

-

Step 1 : Condense 3,4-dihydroxybenzaldehyde with a diamine to form a Schiff base.

-

Step 2 : Alkylate the amine intermediates, followed by reductive cleavage.

-

Utility : This approach avoids free hydroxyl groups but introduces complexity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(2-chloroethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: 3,4-Bis(2-chloroethoxy)benzoic acid.

Reduction: 3,4-Bis(2-chloroethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Bis(2-chloroethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3,4-Bis(2-chloroethoxy)benzaldehyde depends on its specific applicationFor example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Bis(2-Methoxyethoxy)benzaldehyde (CAS 80407-64-3)

- Structure : Methoxyethoxy groups at 3- and 4-positions.

- Molecular Formula : C13H18O5; Molecular Weight : 254.28 g/mol.

- Key Differences :

- Synthesis : Unlike the chloroethoxy analog, methoxyethoxy groups are synthesized without cyclization issues, likely due to reduced leaving-group propensity of methoxy compared to chloro.

- Reactivity : The absence of chlorine reduces electrophilicity, making it less reactive in nucleophilic substitution reactions.

- Applications : Used as an intermediate in pharmaceutical research, with better solubility in polar solvents due to ether oxygen atoms .

3,4-Bis[2-(2-Methoxyethoxy)ethoxy]benzaldehyde (CAS 73033-12-2)

- Structure : Extended ethoxy chains with terminal methoxy groups.

- Molecular Formula : C17H26O7; Molecular Weight : 342.38 g/mol.

- Steric Effects: Bulky substituents may hinder aldehyde reactivity in condensation reactions compared to the less bulky chloroethoxy analog .

2,3-Bis(Phenylmethoxy)benzaldehyde (CAS 5779-91-9)

- Structure : Benzyl (phenylmethoxy) groups at 2- and 3-positions.

- Molecular Formula : C21H18O3; Molecular Weight : 318.37 g/mol.

- Key Differences :

3-Methoxy-4-Methylbenzaldehyde (CAS 24973-22-6)

- Structure : Methoxy (3-position) and methyl (4-position) groups.

- Molecular Formula : C9H10O2; Molecular Weight : 150.17 g/mol.

- Key Differences :

- Volatility : Smaller substituents result in lower molecular weight and higher volatility, making it suitable for fragrance applications.

- Electron Effects : Methyl groups donate electrons via hyperconjugation, reducing the aldehyde’s electrophilicity compared to electron-withdrawing chloroethoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.